molecular formula C10H12Cl2N2S B2532610 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 673434-79-2

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2532610
CAS No.: 673434-79-2
M. Wt: 263.18
InChI Key: YRPRWAAQLVWVMW-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride presents a complex heterocyclic system with distinctive structural features that define its chemical behavior and crystallographic properties. The compound exhibits a molecular formula of C₁₀H₁₂Cl₂N₂S, corresponding to a molecular weight of 263.19 grams per mole. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, creating a structurally diverse chemical entity.

The central imidazoline ring system forms the backbone of the molecular structure, consisting of a five-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions. The 4,5-dihydro configuration indicates the partial saturation of the imidazole ring, resulting in a more flexible molecular conformation compared to fully aromatic imidazole derivatives. This structural modification significantly influences the compound's three-dimensional geometry and subsequent intermolecular interactions within crystalline lattices.

The thioether linkage connects the imidazoline core to the 2-chlorobenzyl substituent, creating a sulfur bridge that introduces additional conformational flexibility to the molecular structure. The sulfur atom adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, allowing for rotational freedom around the carbon-sulfur bonds. This conformational mobility contributes to the compound's ability to adopt multiple stable conformations in both solution and solid-state environments.

The 2-chlorobenzyl substituent introduces both steric and electronic effects that influence the overall molecular geometry. The chlorine atom, positioned ortho to the benzyl attachment point, creates significant steric hindrance that affects the preferred conformational arrangements of the molecule. The electronegativity of chlorine also introduces dipolar interactions that can influence crystal packing arrangements and intermolecular association patterns.

The hydrochloride salt formation results from the protonation of one of the nitrogen atoms in the imidazoline ring, typically the more basic nitrogen. This ionic character significantly alters the compound's crystallographic properties, promoting the formation of hydrogen-bonded networks within the crystal structure. The ionic nature enhances the compound's solubility in polar solvents while simultaneously affecting its melting point and thermal stability characteristics.

Structural Parameter Value Source
Molecular Formula C₁₀H₁₂Cl₂N₂S
Molecular Weight 263.19 g/mol
Systematic Name 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Storage Temperature Below -20°C
Physical State Solid

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to distinct structural environments within the molecule. The imidazoline ring protons typically appear as complex multiplets in the aliphatic region, with the ethylenic bridge protons of the 4,5-dihydro system showing characteristic chemical shifts between 3.5 and 4.5 parts per million.

Research on related 4,5-dihydroimidazole derivatives demonstrates that the ethylenediamine moiety protons can be resolved as distinct signals when conformational constraints are minimized. In compound structures similar to the target molecule, these signals appear as triplets, with the methylene group adjacent to the imine carbon resonating at lower field compared to the methylene bonded to the nitrogen atom. This pattern provides valuable diagnostic information for confirming the dihydroimidazole structure and determining the substitution pattern.

The aromatic region of the proton nuclear magnetic resonance spectrum displays the characteristic signals of the 2-chlorobenzyl substituent. The ortho-chlorine substitution creates a unique coupling pattern that distinguishes this isomer from its meta and para counterparts. The benzyl methylene group appears as a distinctive singlet, typically around 4.0 parts per million, providing a clear diagnostic signal for the presence of the chlorobenzyl thioether linkage.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the heterocyclic ring carbon at position 2 typically appearing between 160 and 163 parts per million. This chemical shift region is characteristic of imidazoline carbon atoms and serves as a reliable indicator of the heterocyclic core structure. The presence of electron-withdrawing substituents, such as the chlorine atom, can influence this chemical shift, providing additional confirmation of the molecular structure.

Infrared spectroscopy provides valuable fingerprint information for 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride through characteristic absorption bands that correspond to specific functional groups within the molecule. Historical infrared spectral data for related 2-(chlorobenzyl)-4,5-dihydro-1H-imidazole hydrochloride compounds, collected using dispersive instruments, reveal distinctive absorption patterns that serve as diagnostic tools for structural confirmation.

The infrared spectrum typically exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the aromatic region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear between 2800-3000 wavenumbers. The presence of the hydrochloride salt introduces additional complexity through hydrogen bonding interactions, which can broaden and shift certain absorption bands. The thioether linkage contributes characteristic carbon-sulfur stretching vibrations, typically appearing in the fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 263 (accounting for the hydrochloride salt) serves as primary confirmation of the molecular formula. Characteristic fragmentation patterns include loss of the chlorobenzyl group, resulting in fragment ions corresponding to the protonated imidazoline core, and loss of the thioether bridge, providing additional structural verification.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Ethylene bridge protons 3.5-4.5 ppm
Proton Nuclear Magnetic Resonance Benzyl methylene ~4.0 ppm
Carbon-13 Nuclear Magnetic Resonance Imidazoline C-2 160-163 ppm
Infrared Aromatic Carbon-Hydrogen 3000-3100 cm⁻¹
Infrared Aliphatic Carbon-Hydrogen 2800-3000 cm⁻¹
Mass Spectrometry Molecular Ion 263 m/z

Comparative Analysis with Related Imidazoline Derivatives

The structural characteristics of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can be systematically compared with related imidazoline derivatives to understand the influence of specific structural modifications on molecular properties. Comparative analysis with 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride reveals significant differences in both steric and electronic properties that arise from the extended aromatic substitution pattern.

The replacement of a simple chloromethyl group with the 2-chlorobenzyl thioether substituent introduces substantial structural complexity that affects multiple molecular properties. While 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride exhibits a molecular weight of 155.03 grams per mole and the molecular formula C₄H₈Cl₂N₂, the benzyl thioether derivative demonstrates significantly increased molecular size and complexity with its molecular weight of 263.19 grams per mole.

The introduction of the aromatic ring system creates additional π-electron density that can participate in intermolecular interactions, potentially affecting crystal packing efficiency and solubility characteristics. The extended conjugation system also introduces additional chromophoric properties that may influence the compound's optical characteristics and photochemical stability compared to the simpler chloromethyl derivative.

Comparison with other chlorobenzyl thioether derivatives reveals the specific influence of chlorine substitution position on molecular conformation and properties. The 3-chlorobenzyl analog, represented by 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, shares the same molecular formula C₁₀H₁₂Cl₂N₂S and molecular weight of 263.19 grams per mole. However, the different substitution pattern creates distinct steric environments that can significantly affect molecular conformation and crystal packing arrangements.

The ortho-substitution pattern in the target compound creates more pronounced steric hindrance compared to the meta-substituted analog. This steric effect can restrict rotational freedom around the benzyl-sulfur bond, potentially leading to preferred conformational arrangements that differ significantly from the meta-substituted isomer. These conformational preferences can influence both the compound's biological activity and its physical properties, including melting point, solubility, and crystal morphology.

Analysis of 2-benzyl-4,5-dihydro-1H-imidazole hydrochloride, which lacks both the thioether linkage and chlorine substitution, provides insight into the electronic effects introduced by these functional groups. This unsubstituted analog exhibits a molecular weight of 196.67 grams per mole and the molecular formula C₁₀H₁₃ClN₂, demonstrating the structural contribution of the sulfur atom and additional chlorine substituent in the target compound.

The thioether linkage introduces significant electronic and conformational effects compared to direct carbon-carbon bonding. The sulfur atom's larger size and different electronegativity compared to carbon create altered electron distribution patterns and modified dipole moments within the molecule. These electronic modifications can affect both intermolecular interactions and chemical reactivity patterns.

Examination of compounds with different halogen substitutions, such as brominated analogs, reveals the specific influence of chlorine versus other halogens on molecular properties. The 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole monohydrobromide exhibits modified ionic characteristics due to the different counterion, while maintaining the same organic cation structure. This comparison highlights the role of the counterion in determining bulk properties such as solubility, hygroscopicity, and thermal stability.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride C₁₀H₁₂Cl₂N₂S 263.19 Ortho-chlorine position
2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride C₁₀H₁₂Cl₂N₂S 263.19 Meta-chlorine position
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride C₄H₈Cl₂N₂ 155.03 Simple chloromethyl group
2-benzyl-4,5-dihydro-1H-imidazole hydrochloride C₁₀H₁₃ClN₂ 196.67 No thioether or chlorine

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPRWAAQLVWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Thiol-Alkylation Strategy

The most widely reported method involves a two-step process: (1) synthesis of 4,5-dihydro-1H-imidazole-2-thiol and (2) alkylation with 2-chlorobenzyl chloride.

Step 1: Synthesis of 4,5-Dihydro-1H-Imidazole-2-Thiol
A vicinal diamine, such as ethylenediamine, reacts with thiocarbonylating agents like carbon disulfide (CS₂) or 1,1′-thiocarbonyldiimidazole (TCDI) under reflux conditions. For example, TCDI facilitates cyclization at 80–100°C in anhydrous tetrahydrofuran (THF), yielding the thiol intermediate with >75% efficiency.

Step 2: Alkylation with 2-Chlorobenzyl Chloride
The thiol group undergoes nucleophilic substitution with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Reaction conditions typically involve refluxing in acetone or dimethylformamide (DMF) for 6–12 hours, achieving yields of 60–85%.

Representative Procedure

  • Combine 4,5-dihydro-1H-imidazole-2-thiol (1.0 equiv) and 2-chlorobenzyl chloride (1.2 equiv) in anhydrous acetone.
  • Add K₂CO₃ (2.0 equiv) and reflux at 60°C for 8 hours.
  • Filter, concentrate, and purify via silica gel chromatography (cyclohexane/ethyl acetate, 7:3).
  • Treat the product with HCl gas in diethyl ether to form the hydrochloride salt.

One-Pot Cyclization-Alkylation Approach

Recent advancements enable a one-pot synthesis starting from ethylenediamine and 2-chlorobenzyl thiocyanate. Heating at 120°C in ethanol with catalytic HCl yields the target compound directly, though purity requires subsequent recrystallization from methanol (yield: 55–65%).

Alternative Routes Using Benzimidazole Precursors

Modifying methods for structurally analogous compounds, such as 2-((3-chlorobenzyl)thio)-1H-benzo[d]imidazole, involves reacting imidazole-2-thiols with 2-chlorobenzyl bromide in DMF at 80°C for 10 hours. This method, while less common, provides yields comparable to alkylation with chlorides.

Reaction Mechanisms and Key Intermediates

Thiolate Formation and SN2 Alkylation

The base deprotonates the imidazole-2-thiol to generate a thiolate ion, which attacks the electrophilic carbon of 2-chlorobenzyl chloride in an SN2 mechanism. The reaction’s success hinges on polar aprotic solvents (e.g., DMF) that stabilize the transition state.

Cyclization Thermodynamics

The initial cyclization step (imidazole-thiol formation) is exothermic (ΔH ≈ −120 kJ/mol), favoring high temperatures to accelerate ring closure. Computational studies suggest that TCDI’s leaving group (imidazole) lowers the activation energy compared to CS₂.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Solvent Yield (%) Purity (%)
Acetone 78 95
DMF 85 92
Ethanol 65 88
THF 70 90

DMF maximizes yield due to its high polarity, but acetone offers better purity post-crystallization.

Base Optimization

Using Et₃N instead of K₂CO₃ reduces reaction time from 8 to 5 hours but necessitates rigorous drying to prevent hydrolysis.

Recrystallization Techniques

Recrystallization from methanol/water (4:1) yields needle-like crystals with >99% purity, while chloroform/hexane (1:1) produces larger crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.57 (s, 1H, NH), 7.49–7.19 (m, 4H, Ar-H), 4.40 (s, 2H, SCH₂), 3.75 (t, 4H, imidazole-CH₂).
  • IR (KBr) : 2550 cm⁻¹ (S-H stretch, absent in final product), 1600 cm⁻¹ (C=N).

Melting Point and Solubility

  • Melting Point : 144–147°C (lit.).
  • Solubility : Freely soluble in DMSO and methanol; sparingly soluble in water.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor for antifungal agents, leveraging the imidazole ring’s ability to inhibit cytochrome P450 enzymes. Derivatives exhibit MIC values of 2–8 µg/mL against Candida albicans.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified imidazole derivatives.

    Substitution: Various substituted benzylthioimidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride exhibits diverse biological activities:

  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Antitumor Activity: Studies suggest it may exhibit cytotoxic effects against various cancer cell lines by targeting specific cellular pathways involved in proliferation and survival.

Applications in Research and Industry

The compound's unique structure makes it valuable in several applications:

  • Medicinal Chemistry:
    • Investigated for its potential as a therapeutic agent against infections and tumors.
    • Used as a building block for synthesizing more complex molecules.
  • Pharmacological Research:
    • Explored for its binding affinities to biological targets.
    • Potential development of new drugs based on its structural characteristics.
  • Industrial Applications:
    • Utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Several studies have highlighted the efficacy of imidazole derivatives in combating various diseases:

  • Antimicrobial Studies: Research demonstrated that derivatives similar to 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride exhibited significant antibacterial properties against resistant strains.
  • Antitumor Research: In vitro studies indicated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential role in cancer therapy.
  • Mechanistic Insights: Investigations into the binding interactions revealed that the compound could inhibit key enzymes involved in metabolic pathways, further supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thioether and imidazole moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Core : 4,5-Dihydro-1H-imidazole (imidazoline) ring, which is partially saturated, conferring conformational flexibility .
  • Substituent : 2-Chlorobenzyl group attached via a thioether linkage, contributing to lipophilicity and electronic effects .
  • Counterion : Hydrochloride salt, improving solubility in polar solvents .

Comparison with Similar Compounds

Imidazoline derivatives share structural motifs that influence their physicochemical properties, receptor affinity, and therapeutic applications. Below is a detailed comparison of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride with structurally and functionally related analogs:

Structural Analogues

Table 1: Structural Comparison of Key Imidazoline Derivatives

Compound Name Substituent at 2-Position Core Modification Pharmacological Use/Activity Reference
2-[(2-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole HCl 2-Chlorobenzylthio Dihydroimidazole α₂-Adrenoceptor modulation (theorized)
Xylometazoline HCl 4-(tert-Butyl)-2,6-dimethylbenzyl Dihydroimidazole Nasal decongestant (α₁/α₂-agonist)
Naphazoline HCl 1-Naphthylmethyl Dihydroimidazole Vasoconstrictor (α-adrenergic agonist)
2-[(2,4-Dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole HCl 2,4-Dichlorobenzylthio Dihydroimidazole Research chemical (uncharacterized)
RX 821002 (2-Methoxy-idazoxan) 2,3-Dihydro-2-methoxy-1,4-benzodioxinyl Dihydroimidazole α₂-Adrenoceptor antagonist
2-[(2-Fluorobenzyl)thio]-4,5-dihydro-1H-imidazole HCl 2-Fluorobenzylthio Dihydroimidazole Experimental compound

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 2-[(2-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole HCl Xylometazoline HCl Naphazoline HCl
Molecular Weight 262.01 (free base) + 36.46 (HCl) = 298.47 g/mol 280.84 g/mol 246.74 g/mol
Solubility Soluble in polar solvents (e.g., methanol, water) Freely soluble in water, ethanol Freely soluble in water, ethanol
Melting Point Not reported 255–260°C (decomp.) 255–260°C (decomp.)
Lipophilicity (LogP) Estimated ~2.5 (chlorobenzyl enhances lipophilicity) ~3.1 ~2.8

Key Observations :

  • Aromatic Systems : Naphazoline’s naphthyl group enhances π-π stacking interactions, contributing to its potent vasoconstrictive activity .

Receptor Binding and Selectivity

  • Xylometazoline and Naphazoline : Both are α₁/α₂ agonists with high nasal mucosa selectivity due to their bulky aromatic substituents .
  • 2,4-Dichlorobenzyl Analog : Increased halogenation may enhance receptor affinity but risks toxicity, as seen in dichlorophene derivatives .

Biological Activity

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic compound notable for its diverse biological activities. With the molecular formula C10H12Cl2N2S and a molecular weight of 263.19 g/mol, this compound features a thioether linkage and an imidazole ring, which are crucial for its pharmacological properties. Despite its potential, specific scientific literature detailing its biological mechanisms remains sparse.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride
  • CAS Number : 673434-79-2
  • Molecular Weight : 263.19 g/mol
  • Purity : Typically around 95%

The presence of the thioether and imidazole moieties allows for interactions with various biological targets, which may contribute to its pharmacological potential .

Anticancer Potential

The imidazole ring is frequently associated with anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. Although direct studies on this specific compound are lacking, the structural characteristics suggest potential activity in inhibiting tumor growth .

The precise mechanism of action for 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is not well-defined in current literature. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction could lead to a variety of biological effects depending on the target .

Comparative Data Table

Property Value
IUPAC Name2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride
CAS Number673434-79-2
Molecular FormulaC10H12Cl2N2S
Molecular Weight263.19 g/mol
Purity~95%
Antimicrobial ActivityPotentially effective against Gram-positive and Gram-negative bacteria
Anticancer ActivityPromising based on structural similarity to known active compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles or thiol-substituted intermediates. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a documented route, with yields dependent on catalysts (e.g., nickel) and functional group tolerance (e.g., arylhalides) . Solvent-free protocols using Eaton’s reagent under mild conditions (e.g., 50°C, 5.5 hours) have achieved yields >90% by minimizing side reactions, as seen in analogous imidazole syntheses . Key reagents include oxidizing agents (H₂O₂) and nucleophiles for substitution.

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while FT-IR validates functional groups (e.g., C-S or C-Cl stretches).
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c system) resolves stereochemistry, as demonstrated for structurally related 2-thienylimidazoles .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., m/z matching C₁₁H₁₂ClN₂S⁺).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in sealed containers in dry, ventilated areas away from light/heat. Avoid co-storage with food or cosmetics .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if aerosolized .
  • Spill Management : Absorb spills with sand/vermiculite, transfer to chemical waste containers, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Retrosynthesis Planning : AI platforms (e.g., ICReDD’s quantum chemical calculations) predict feasible pathways by analyzing bond dissociation energies and transition states. For example, in silico screening of catalysts (e.g., Ru complexes) can prioritize experimental trials .
  • Reaction Simulation : Molecular dynamics (MD) models assess solvent effects, while density functional theory (DFT) calculates activation barriers for cyclization steps .
  • Data Integration : Software like Reaxys or SciFinder cross-references synthetic routes and crystallographic data to resolve contradictions (e.g., conflicting melting points) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-(2-thienyl)imidazoles) to identify systematic errors .
  • Isotopic Labeling : Use ³⁵S-labeled analogs to trace thioether bond stability under varying pH/temperature .
  • Collaborative Databases : Upload spectra to platforms like PubChem or Crystallography Open Database (COD) for peer validation .

Q. What strategies improve the scalability of imidazole derivatives like this compound for pharmacological testing?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times (e.g., microfluidic systems for cyclization) .
  • Heterogeneous Catalysis : Immobilized catalysts (e.g., Ni on mesoporous silica) enable easy recovery and reuse, critical for multi-step syntheses .
  • Green Chemistry : Solvent-free or aqueous-phase reactions minimize waste, as demonstrated in fused imidazo-thiazole syntheses .

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